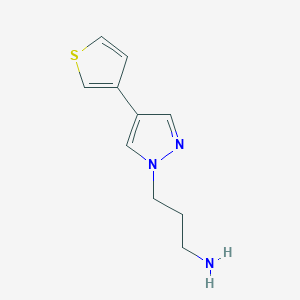

3-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propan-1-amine

Descripción general

Descripción

Thiopropamine is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .

Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, (S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol, has a molecular formula of C9H15NOS and a molecular weight of 185.29 .

Chemical Reactions Analysis

Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular structure. For example, (S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol has a molecular formula of C9H15NOS and a molecular weight of 185.29 .

Aplicaciones Científicas De Investigación

Generation of Structurally Diverse Libraries

- Alkylation and ring closure reactions using related compounds lead to a diverse array of synthesized products, including pyrazolines, pyridines, and benzodiazepines. These processes involve reacting with various amines and substrates, highlighting the compound's utility in creating a wide range of derivatives with potential applications in different fields (Roman, 2013).

Synthesis and Characterization of Hydroxy Pyrazolines

- The transformation of related compounds into hydroxy pyrazolines involves reactions with thiosemicarbazides, showcasing the compound's role in synthesizing derivatives with distinct properties. These synthesized compounds are characterized using techniques like IR and NMR spectroscopy (Parveen, Iqbal, & Azam, 2008).

Antimicrobial Applications

- Schiff bases formed from heteroaryl pyrazole derivatives, including related compounds, exhibit antimicrobial activity against various bacteria and fungi. This indicates potential applications in developing antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Modification of Hydrogels for Medical Applications

- The functional modification of hydrogels through the incorporation of related amine compounds leads to enhanced thermal stability and antibacterial/antifungal properties. This has implications for medical applications, such as in wound healing and drug delivery systems (Aly & El-Mohdy, 2015).

Development of Antidepressant Medications

- Synthesized derivatives have been evaluated for antidepressant activities, suggesting the potential of related compounds in the development of new antidepressant medications. Behavioral investigations have been conducted to understand their therapeutic utility (Mathew, Suresh, & Anbazhagan, 2014).

Synthesis of Antioxidant and Anti-inflammatory Agents

- The synthesis of pyrimidine-2-thiol, pyrazole, and pyran derivatives from related compounds demonstrates their application in creating bioactive molecules with antioxidant and anti-inflammatory properties (Shehab, Abdellattif, & Mouneir, 2018).

Synthesis of Anticancer Agents

- The creation of novel thiophene-containing pyrazole derivatives and their evaluation against various human cancer cells indicates the potential of related compounds in the development of anticancer medications. The effectiveness against specific cancer cells has been studied, showing promising results (Inceler, Yılmaz, & Baytas, 2013).

Microwave-Assisted Synthesis and Antimicrobial Activity

- The microwave-assisted synthesis of hybrid compounds containing pyrazole and thiophene scaffolds shows potential in creating antimicrobial agents. These compounds have demonstrated activity against fungal and bacterial strains (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(4-thiophen-3-ylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c11-3-1-4-13-7-10(6-12-13)9-2-5-14-8-9/h2,5-8H,1,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIDNQNMRHQYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN(N=C2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propan-1-amine | |

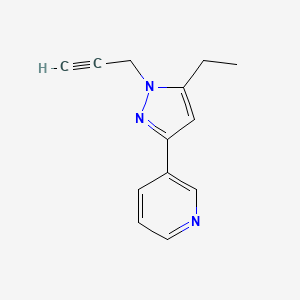

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

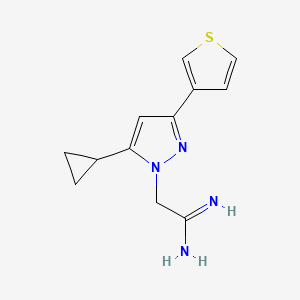

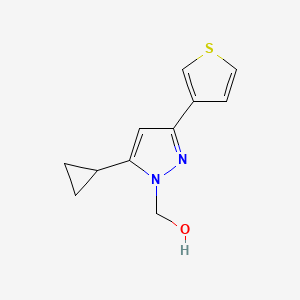

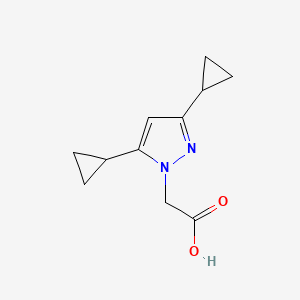

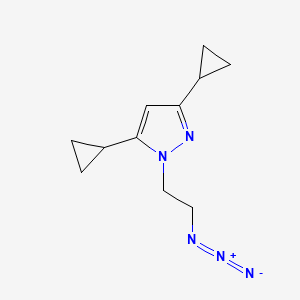

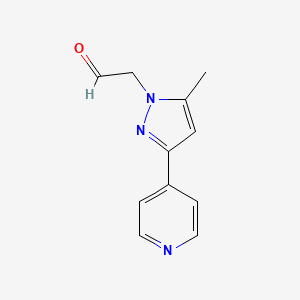

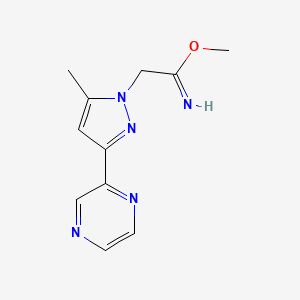

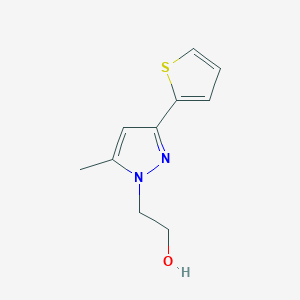

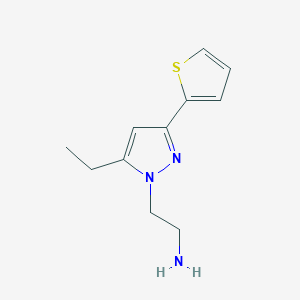

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.